N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine
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Overview
Description
(((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID is a complex organic compound with the molecular formula C12H9NO4 and a molecular weight of 231.21 g/mol . This compound is known for its unique structure, which includes an indene core and an aminoacetic acid moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID typically involves multicomponent reactions. One efficient method reported involves the reaction of ninhydrin with malononitrile and various diamines in water medium under catalyst-free conditions . This green approach yields the target product with high efficiency and minimal waste generation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as using water as a solvent and avoiding hazardous substances, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of (((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID include:
- N-BENZYL-N’-((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)THIOUREA
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-[(pyridin-2-yl)methyl]amino]acetonitrile
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
What sets (((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID apart from these similar compounds is its specific combination of an indene core with an aminoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H9NO4 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-10(15)6-13-5-9-11(16)7-3-1-2-4-8(7)12(9)17/h1-5,16H,6H2,(H,14,15) |
InChI Key |
MUGMNOLRFGZXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC(=O)O)O |
Origin of Product |
United States |
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